N-Oxalylglycine

Vue d'ensemble

Description

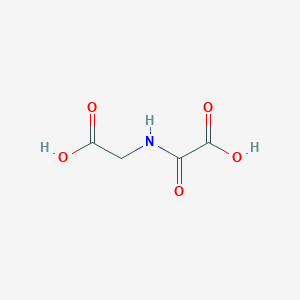

La N-Oxalylglycine est un composé organique de formule chimique HO₂CC(O)NHCH₂CO₂H. Ce solide incolore est principalement connu pour son rôle d'inhibiteur des enzymes dépendantes de l'α-cétoglutarate . Il est isostère de l'acide α-cétoglutarique, ce qui signifie qu'il partage une structure similaire mais diffère par certaines propriétés .

Méthodes De Préparation

La N-Oxalylglycine peut être synthétisée par réaction de la glycine avec l'acide oxalique. La voie de synthèse implique les étapes suivantes :

Réaction de la glycine avec l'acide oxalique : La glycine réagit avec l'acide oxalique en présence d'un agent déshydratant pour former la this compound.

Purification : Le produit brut est purifié par recristallisation ou chromatographie pour obtenir la this compound pure.

Les méthodes de production industrielles peuvent impliquer des étapes similaires, mais à plus grande échelle, avec des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

La N-Oxalylglycine subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former de l'acide oxalique et de la glycine.

Réduction : Les réactions de réduction peuvent la reconvertir en ses composés précurseurs.

Substitution : Elle peut subir des réactions de substitution où le groupe oxalyle est remplacé par d'autres groupes fonctionnels.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions sont l'acide oxalique, la glycine et des dérivés substitués de la this compound .

Applications De Recherche Scientifique

Inhibition of Prolyl Hydroxylases

Mechanism of Action:

NOG functions as a competitive inhibitor of prolyl hydroxylase domain (PHD) enzymes, which play a vital role in regulating the stability of Hypoxia-Inducible Factor 1α (HIF1α). By inhibiting these enzymes, NOG stabilizes HIF1α, leading to enhanced hypoxic responses in cells. This mechanism is particularly relevant in conditions such as ischemia, anemia, and various inflammatory diseases .

Case Study:

In a study investigating the effects of NOG on cellular metabolism, researchers utilized dimethyl-oxalylglycine (DMOG), a cell-permeable prodrug of NOG. The results demonstrated that DMOG treatment led to increased intracellular concentrations of NOG, which inhibited glutaminolysis and induced cytotoxicity in cancer cell lines. The study highlighted the potential therapeutic benefits of using NOG derivatives to manipulate hypoxic signaling pathways .

Role in Gene Expression Regulation

Biological Significance:

NOG has been identified as a natural product that can regulate gene expression by inhibiting 2-oxoglutarate-dependent oxygenases. This regulation has implications for various biological processes, including epigenetic modifications and cellular responses to environmental changes .

Research Findings:

In experiments conducted on plant systems, NOG was found to modulate gene expression associated with stress responses, suggesting its utility in agricultural biotechnology for enhancing crop resilience under adverse conditions .

Therapeutic Angiogenesis

Innovative Applications:

Recent studies have explored the potential of NOG-conjugated macromolecules for therapeutic angiogenesis. For instance, NOG was conjugated with hyaluronic acid to create a prodrug that activates endothelial cells through the HIF-1 signaling pathway. This approach demonstrated enhanced tubulogenesis and pro-angiogenic signaling in human umbilical vein endothelial cells (HUVECs), indicating its potential in treating ischemic diseases .

Experimental Results:

The application of HA-NOG showed significant improvements in endothelial cell polarization and tubule formation compared to controls. This underscores the therapeutic promise of NOG in promoting vascularization in damaged tissues .

Cancer Therapy

Targeting IDH Mutants:

NOG has shown efficacy as an inhibitor of mutant isocitrate dehydrogenase (IDH) enzymes commonly found in various cancers. It competes with 2-oxoglutarate at the active site, effectively inhibiting IDH variants associated with tumorigenesis .

Clinical Relevance:

In a screening study involving multiple small molecules for IDH inhibition, NOG was identified as a potent inhibitor across different cancer-associated IDH variants. This positions NOG as a promising candidate for further development in targeted cancer therapies .

Metabolic Studies

Cellular Metabolism Insights:

NOG's influence on cellular metabolism has been extensively studied using mass spectrometry and nuclear magnetic resonance techniques. These studies revealed that NOG alters metabolic pathways by inhibiting key enzymes involved in the tricarboxylic acid cycle and glutaminolysis, providing insights into its role as a metabolic modulator .

| Application Area | Mechanism | Key Findings |

|---|---|---|

| Inhibition of PHDs | Stabilizes HIF1α | Enhances hypoxic responses; potential for treating ischemia |

| Gene Expression Regulation | Inhibits 2-oxoglutarate oxygenases | Modulates stress response genes in plants |

| Therapeutic Angiogenesis | Activates endothelial cells | Promotes tubule formation; enhances vascularization |

| Cancer Therapy | Inhibits mutant IDH enzymes | Potent inhibitor across various cancer types |

| Metabolic Studies | Alters TCA cycle and glutaminolysis | Provides insights into metabolic modulation |

Mécanisme D'action

N-Oxalylglycine exerts its effects by inhibiting α-ketoglutarate-dependent enzymes. It mimics the initial steps of the hydroxylation process but does not initiate the hydroxylation itself . This inhibition affects various molecular targets and pathways, including the hypoxia-inducible factor pathway and chromatin modification processes .

Comparaison Avec Des Composés Similaires

La N-Oxalylglycine est unique en raison de son inhibition spécifique des enzymes dépendantes de l'α-cétoglutarate. Des composés similaires incluent :

- N-Acétylglycinamide

- Glycylglycine

- Acide oxalyldiaminopropionique

Ces composés présentent des similitudes structurales, mais diffèrent par leurs activités biologiques et leurs applications spécifiques .

Activité Biologique

N-Oxalylglycine (NOG) is a synthetic compound that has garnered significant attention in biochemical research due to its role as a broad-spectrum inhibitor of 2-oxoglutarate-dependent oxygenases. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Overview of this compound

NOG is structurally related to α-ketoglutarate (αKG), a key metabolite involved in various cellular processes, including energy metabolism and signaling pathways. NOG functions primarily as an inhibitor of prolyl hydroxylases (PHDs) and other αKG-dependent enzymes, thereby influencing hypoxic signaling and epigenetic regulation.

NOG inhibits PHDs by competing with αKG for binding sites. This inhibition stabilizes hypoxia-inducible factor 1-alpha (HIF1α), which plays a critical role in cellular responses to low oxygen levels. The stabilization of HIF1α has implications for conditions such as ischemia, anemia, and cancer.

Key Mechanisms:

- Inhibition of PHDs : NOG disrupts the hydroxylation process that regulates HIF1α degradation.

- Regulation of Gene Expression : By inhibiting 2OG-dependent oxygenases, NOG can modulate gene expression linked to metabolism and stress responses .

Research Findings

Recent studies have elucidated the pharmacological properties and biological effects of NOG. Below are summarized findings from significant research:

Table 1: Biological Effects of this compound

Case Studies

-

Hypoxic Response in Cancer Cells :

- Objective : To evaluate the effects of NOG on cancer cell viability under hypoxic conditions.

- Findings : NOG treatment resulted in increased HIF1α levels and enhanced survival rates of cells exposed to low oxygen environments. This suggests that NOG may be beneficial in enhancing the resilience of certain cell types during hypoxic stress .

- Metabolic Regulation :

Pharmacokinetics and Stability

The pharmacokinetic profile of NOG is crucial for its application in therapeutic settings. Research indicates that NOG has a short half-life in vivo, necessitating the development of more stable analogues such as dimethyl-oxalylglycine (DMOG), which can convert to NOG within cells.

Table 2: Pharmacokinetic Properties

Propriétés

IUPAC Name |

2-(carboxymethylamino)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO5/c6-2(7)1-5-3(8)4(9)10/h1H2,(H,5,8)(H,6,7)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIMZLRFONYSTPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)NC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20200601 | |

| Record name | Oxalylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5262-39-5 | |

| Record name | N-Oxalylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5262-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxalylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005262395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxalylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-OXALYLGLYCINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(CARBOXYCARBONYL)GLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VVW38EB8YS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: NOG acts as a competitive inhibitor of 2OG oxygenases by mimicking the 2OG co-substrate and binding to the enzyme's active site. [, , ] This disrupts the enzyme's catalytic cycle, preventing the binding and subsequent oxidation of the intended substrate. [, , ]

A: The downstream effects of NOG treatment are diverse and depend on the specific 2OG oxygenase targeted. [, , , ] For instance, NOG can:

* Stabilize hypoxia-inducible factors (HIFs) by inhibiting HIF prolyl hydroxylases (PHDs), leading to increased expression of genes involved in angiogenesis, erythropoiesis, and glucose metabolism. [, , ] * Modulate epigenetic regulation by inhibiting histone demethylases, impacting gene expression patterns. [, , ] * Affect cellular metabolism by inhibiting enzymes involved in fatty acid metabolism and other metabolic pathways. [, , ]ANone: The molecular formula of NOG is C4H5NO5, and its molecular weight is 147.09 g/mol.

ANone: While the provided research articles primarily focus on the biological activity and structural studies of NOG in complex with enzymes, they don't provide detailed spectroscopic data like NMR or IR spectra.

A: NOG is primarily known for its inhibitory properties towards 2OG oxygenases. It functions by mimicking the co-substrate and not by directly participating in the catalytic cycle. Thus, NOG is not reported to have intrinsic catalytic properties. [, ]

ANone: NOG is widely employed as a research tool to investigate:

* The biological roles of specific 2OG oxygenases by selectively inhibiting their activity. [, , , ] * Cellular signaling pathways regulated by 2OG oxygenases, such as the hypoxic response and epigenetic modifications. [, , , ] * The therapeutic potential of targeting 2OG oxygenases for diseases like cancer, anemia, and metabolic disorders. [, , ]A: Computational studies, including molecular docking and molecular dynamics (MD) simulations, have been instrumental in elucidating the binding mode of NOG to the active site of 2OG oxygenases. [, , , ] These studies provide insights into the structural determinants of NOG's inhibitory potency and selectivity.

A: The structure-activity relationship (SAR) of NOG and its derivatives has been explored to identify more potent and selective inhibitors of specific 2OG oxygenases. [, ] Modifications to the N-oxalyl group and the glycine moiety can impact the compound's binding affinity, cellular permeability, and pharmacokinetic properties. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.